2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride

Catalog No.
S611487
CAS No.
56824-22-7
M.F
C7H15Cl2N
M. Wt
184.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloroethyl)-1-methylpyrrolidine hydrochlorid...

CAS Number

56824-22-7

Product Name

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride

IUPAC Name

2-(2-chloroethyl)-1-methylpyrrolidine;hydrochloride

Molecular Formula

C7H15Cl2N

Molecular Weight

184.1 g/mol

InChI

InChI=1S/C7H14ClN.ClH/c1-9-6-2-3-7(9)4-5-8;/h7H,2-6H2,1H3;1H

InChI Key

KCQMALZNENFGKK-UHFFFAOYSA-N

SMILES

CN1CCCC1CCCl.Cl

Synonyms

2-(2-Chloroethyl)-1-methyl-pyrrolidine Hydrochloride; 1-Methyl-2-(2-chloroethyl)pyrrolidine Hydrochloride; 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride; 2-(2-Chloroethyl)-N-methylpyrrolidine Hydrochloride; N-Methyl-2-(2-chloroethyl)pyrrolidine

Canonical SMILES

CN1CCCC1CCCl.Cl

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C₇H₁₅Cl₂N and a CAS number of 56824-22-7. This compound features a pyrrolidine ring substituted with a chloroethyl group and a methyl group. It exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in pharmaceutical and chemical research .

Due to its limited application as a research chemical, no documented information exists on a specific mechanism of action for 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride.

As with most research chemicals, it is essential to handle 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride with caution due to its unknown toxicological profile. The presence of a chlorine atom and the pyrrolidine ring suggest potential health risks. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound [].

. Notably, one method involves the reaction of N-methyl-2-hydroxyethyl with thionyl chloride, resulting in the formation of N-methyl-2-chloroethyl pyrrolidine. Subsequent reactions can lead to the production of the hydrochloride salt .

The reaction mechanism typically includes:

  • Formation of the chloroethyl group: The introduction of the chloroethyl substituent occurs through nucleophilic substitution reactions.
  • Hydrochloride formation: The final product is obtained by reacting the base form with hydrochloric acid, yielding the hydrochloride salt .

The biological activity of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride has been explored in various studies. It has shown potential as an alkylating agent, which can interact with nucleophilic sites in biological molecules such as DNA. This property suggests its possible use in cancer therapy, where alkylating agents are often employed to disrupt DNA replication in rapidly dividing cells .

Additionally, research indicates that this compound may exhibit neuroactive properties, potentially influencing neurotransmitter systems due to its structural similarity to other psychoactive substances .

Several methods have been documented for synthesizing 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride:

  • Thionyl Chloride Reaction: Involves reacting N-methyl-2-hydroxyethyl with thionyl chloride to produce N-methyl-2-chloroethyl pyrrolidine, followed by treatment with hydrochloric acid to form the hydrochloride salt .
  • Hydrogenation Reactions: Hydrogenation of N-methyl-2-cyanomethylene pyrrolidine can yield the desired product under specific conditions using catalysts such as nickel or palladium .
  • Ammonolysis: The reaction of N-methyl-2-chloroethyl pyrrolidine with ammonia in methanol can also lead to the formation of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride .

The primary applications of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride include:

  • Pharmaceutical Research: As a potential candidate for drug development, particularly in oncology and neuropharmacology.
  • Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules due to its reactive chloroalkyl group.
  • Biological Studies: Employed in studies investigating alkylating agents' effects on cellular processes and DNA interactions .

Interaction studies involving 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride have focused on its effects on biological systems. These studies often assess its ability to bind with various biological targets, including enzymes and receptors involved in neurotransmission and cell division.

Research indicates that this compound may interfere with DNA replication mechanisms, similar to other alkylating agents used in chemotherapy . Its interactions may lead to cytotoxic effects on certain cell lines, suggesting both therapeutic potential and safety considerations.

Several compounds share structural similarities with 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride. A comparison highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
1-MethylpyrrolidinePyrrolidine ring; no chloroethyl groupLacks alkylating properties
2-(Chloromethyl)-1-methylpyrrolidineChloromethyl instead of chloroethylDifferent reactivity profile
N-Methyl-1-pyrrolidinyl-3-chloropropaneChloropropane substituentMore complex structure; different biological activity
4-(Chloromethyl)-N,N-dimethylanilineAniline derivative; chloromethyl groupDifferent pharmacological properties

The unique presence of both chloroalkyl and methyl groups in 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride contributes to its distinct reactivity and potential biological activities compared to these similar compounds .

Other CAS

56824-22-7

Dates

Modify: 2023-08-15

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